

# Spectroscopic Profile of 3-Acetyl-6-bromocoumarin: A Technical Guide

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## Compound of Interest

Compound Name: 3-Acetyl-6-bromocoumarin

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This technical guide provides a comprehensive overview of the spectral analysis of **3-Acetyl-6-bromocoumarin**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in further research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3-Acetyl-6-bromocoumarin** by providing detailed information about the chemical environment of its hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **3-Acetyl-6-bromocoumarin** exhibits characteristic signals corresponding to the protons of the coumarin core and the acetyl substituent. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub> (Acetyl)	~2.5	Singlet	-
H-5	~8.2	Doublet	~2.5
H-7	~7.8	Doublet of Doublets	~8.8, 2.5
H-8	~7.4	Doublet	~8.8
H-4	~8.6	Singlet	-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on each carbon atom in the **3-Acetyl-6-bromocoumarin** molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> (Acetyl)	~30
C=O (Acetyl)	~195
C-3	~130
C-4	~145
C-4a	~118
C-5	~130
C-6	~118
C-7	~135
C-8	~119
C-8a	~154
C=O (Lactone)	~159

Note: These are approximate chemical shift values and can be influenced by the experimental conditions.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **3-Acetyl-6-bromocoumarin** by measuring the absorption of infrared radiation at specific wavenumbers ( $\text{cm}^{-1}$ ).

Functional Group	Vibrational Mode	Absorption Range ( $\text{cm}^{-1}$ )
C=O ( $\alpha,\beta$ -unsaturated ketone)	Stretch	1680 - 1660
C=O (Lactone)	Stretch	1740 - 1720
C=C (Aromatic)	Stretch	1600 - 1450
C-O (Ester)	Stretch	1300 - 1100
C-Br	Stretch	700 - 500
C-H (Aromatic)	Stretch	3100 - 3000
C-H (Aliphatic)	Stretch	3000 - 2850

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **3-Acetyl-6-bromocoumarin**, as well as to gain insights into its fragmentation patterns.

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
$[\text{M}]^+$	266/268	Molecular ion (presence of Br isotopes)
$[\text{M}-\text{CH}_3]^+$	251/253	Loss of a methyl group
$[\text{M}-\text{COCH}_3]^+$	223/225	Loss of an acetyl group
$[\text{M}-\text{Br}]^+$	187	Loss of a bromine atom
$[\text{M}-\text{CO}]^+$	238/240	Loss of carbon monoxide from the lactone

Note: The presence of bromine results in a characteristic isotopic pattern ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  are in an approximate 1:1 ratio), leading to two peaks for bromine-containing fragments separated by 2 m/z units.

## Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of coumarin derivatives. Specific parameters may need to be optimized for **3-Acetyl-6-bromocoumarin**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[1]
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

### IR Spectroscopy

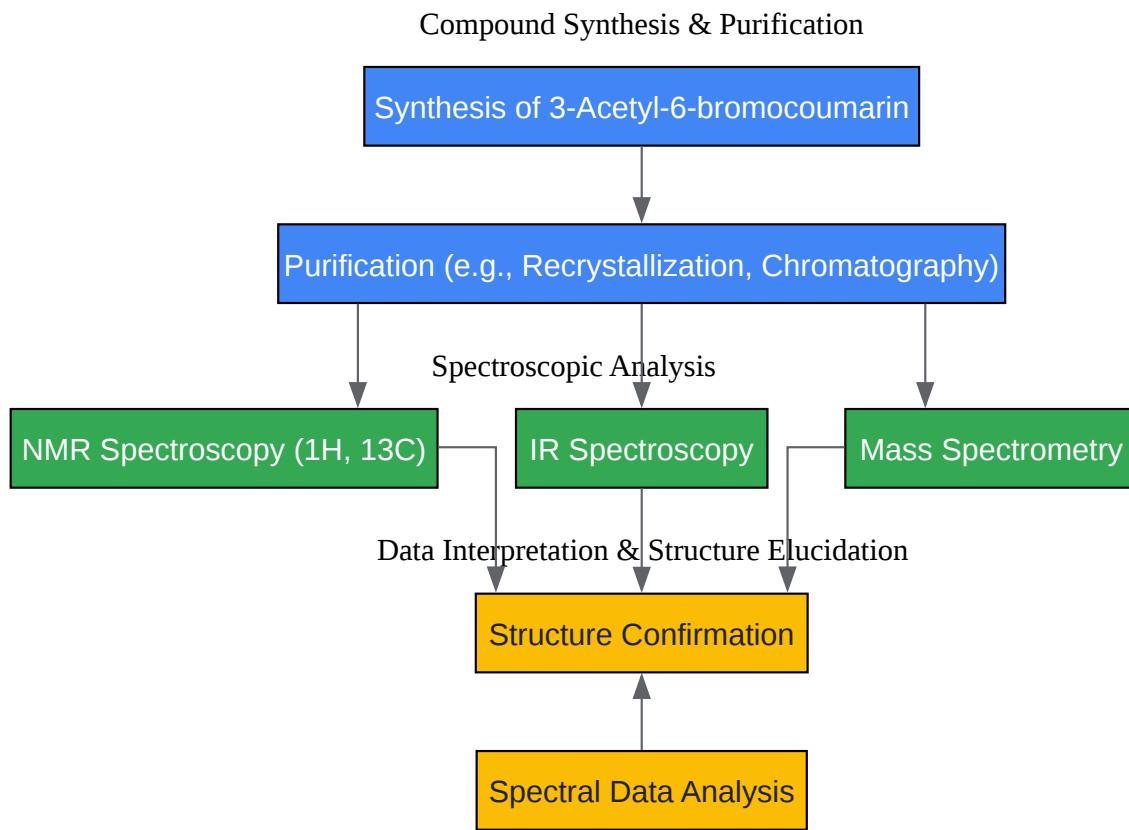
- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) using an appropriate cell.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .[2]
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

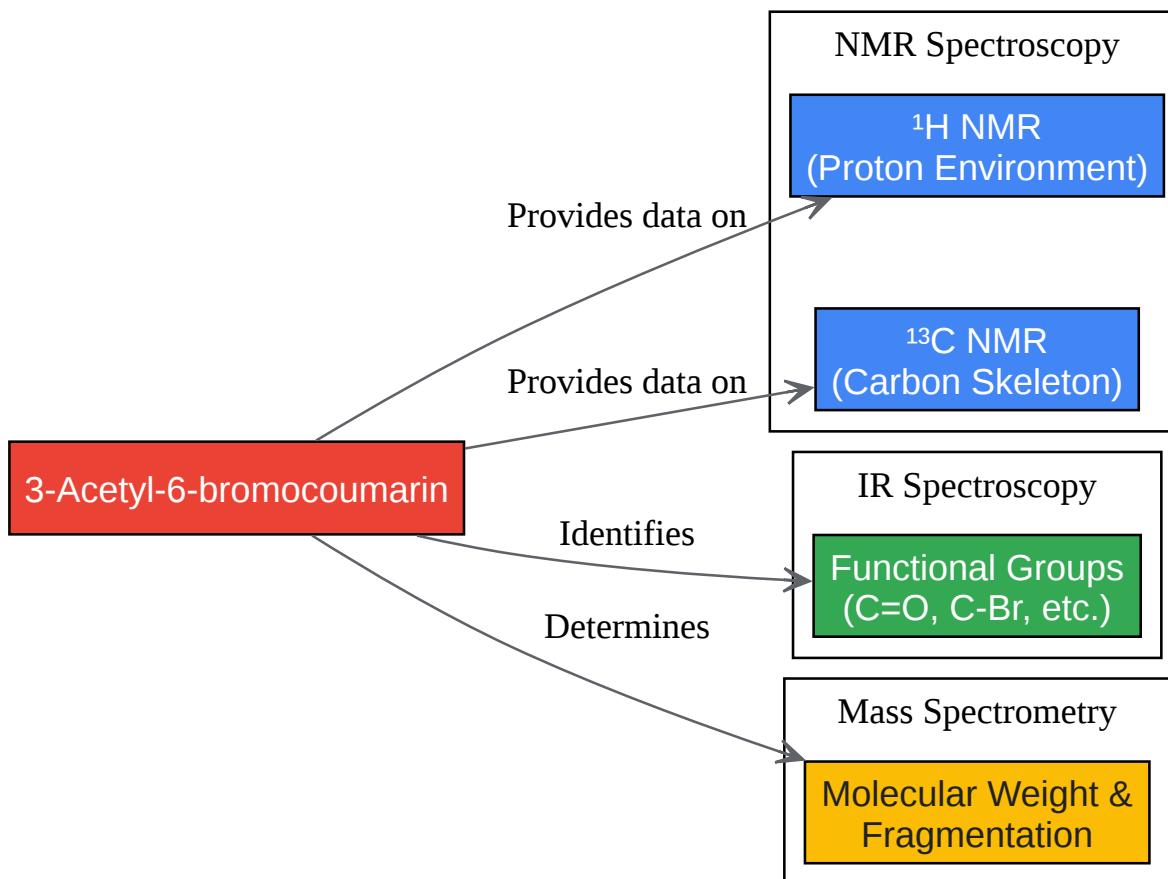
## Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectral analysis of **3-Acetyl-6-bromocoumarin**.



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Caption: Experimental workflow for the synthesis and spectral characterization of **3-Acetyl-6-bromocoumarin**.



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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [ijres.org](http://ijres.org) [ijres.org]
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